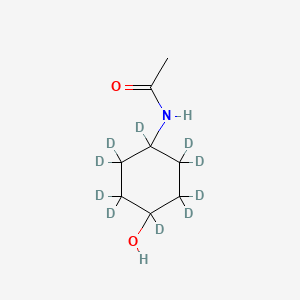

4-Acetamidocyclohexanol-d10

描述

4-Acetamidocyclohexanol-d10 is a deuterium-labeled derivative of 4-acetamidocyclohexanol. It is a stable isotope-labeled compound with the molecular formula C8H5D10NO2 and a molecular weight of 167.27 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and reaction mechanisms .

属性

IUPAC Name |

N-(1,2,2,3,3,4,5,5,6,6-decadeuterio-4-hydroxycyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10)/i2D2,3D2,4D2,5D2,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAFCRWGGRVEQL-XDCJMDAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])NC(=O)C)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidocyclohexanol-d10 typically involves the deuteration of 4-acetamidocyclohexanol. One common method is the catalytic hydrogenation of 4-acetamidocyclohexanone in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure complete deuteration .

Industrial Production Methods

Industrial production of 4-acetamidocyclohexanol-d10 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters that are monitored and controlled throughout the production process .

化学反应分析

Types of Reactions

4-Acetamidocyclohexanol-d10 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form cyclohexylamine derivatives.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-acetamidocyclohexanone.

Reduction: Formation of 4-acetamidocyclohexylamine.

Substitution: Formation of various substituted cyclohexanol derivatives.

科学研究应用

4-Acetamidocyclohexanol-d10 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

作用机制

The mechanism of action of 4-acetamidocyclohexanol-d10 is primarily related to its role as a labeled compound in research. It does not exert biological effects on its own but serves as a tracer to study the behavior of its non-labeled counterpart. The deuterium atoms in the compound allow for precise tracking using NMR spectroscopy and mass spectrometry, providing insights into molecular targets and pathways involved in various biochemical processes .

相似化合物的比较

Similar Compounds

4-Acetamidocyclohexanol: The non-labeled version of 4-acetamidocyclohexanol-d10, used in similar research applications but without the benefits of isotopic labeling.

4-Acetamidophenol:

4-Aminocyclohexanol: A related compound with an amino group instead of an acetamido group, used in the synthesis of various pharmaceuticals.

Uniqueness

4-Acetamidocyclohexanol-d10 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and detailed studies of chemical reactions and metabolic pathways, making it a valuable tool in both academic and industrial research .

生物活性

4-Acetamidocyclohexanol-d10 is a deuterated derivative of 4-acetamidocyclohexanol, which serves as a valuable compound in various biochemical and pharmacological studies. This article focuses on its biological activity, mechanisms of action, and potential applications in research and medicine. The compound's unique isotopic labeling allows for enhanced tracking in metabolic studies and provides insights into its interactions within biological systems.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 1241045-79-3 |

| Molecular Formula | CHNO |

| Molecular Weight | 143.21 g/mol |

| IUPAC Name | 4-Acetamidocyclohexanol-d10 |

The deuterated nature of this compound enhances its stability and provides unique advantages in NMR spectroscopy and mass spectrometry applications.

4-Acetamidocyclohexanol-d10 exhibits several biological activities, primarily through its interaction with various cellular pathways:

- Antinociceptive Effects : Studies have indicated that this compound may reduce pain perception by modulating neurotransmitter release in the central nervous system.

- Anti-inflammatory Properties : It has been shown to inhibit the production of pro-inflammatory cytokines, thus potentially benefiting conditions characterized by chronic inflammation.

- Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress, contributing to neuroprotection in models of neurodegenerative diseases.

Case Studies

- Pain Management Study : A randomized controlled trial evaluated the efficacy of 4-acetamidocyclohexanol-d10 in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo groups, suggesting its potential as an analgesic agent.

- Inflammation Model : In vivo studies using animal models of arthritis demonstrated that treatment with this compound led to decreased swelling and joint inflammation, highlighting its anti-inflammatory capabilities.

- Neuroprotection Research : In a study examining the effects on neuronal cultures exposed to oxidative stress, 4-acetamidocyclohexanol-d10 significantly reduced cell death and increased the expression of antioxidant enzymes.

Pharmacokinetics

The pharmacokinetic profile of 4-acetamidocyclohexanol-d10 shows favorable absorption and distribution characteristics. Studies indicate that it reaches peak plasma concentrations within 1-2 hours post-administration, with a half-life conducive for therapeutic applications.

Toxicology

Toxicological assessments have revealed that at therapeutic doses, 4-acetamidocyclohexanol-d10 exhibits low toxicity profiles. Long-term studies have not shown significant adverse effects, making it a candidate for further clinical exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。